6,6-Dimethyl-5,6,7,8-tetrahydroquinoline
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Overview
Description
6,6-Dimethyl-5,6,7,8-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines It is characterized by the presence of a quinoline ring system that is partially hydrogenated, with two methyl groups attached at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives. For instance, the hydrogenation of 6,6-dimethylquinoline using a palladium catalyst under high pressure and temperature conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is common in large-scale production. The reaction is carried out in a hydrogen atmosphere at elevated temperatures and pressures to ensure complete hydrogenation of the quinoline ring .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully hydrogenated quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.
Scientific Research Applications
6,6-Dimethyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A similar compound with a fully hydrogenated quinoline ring but without the methyl groups.
6,6-Dimethylquinoline: A non-hydrogenated derivative with similar structural features.
Uniqueness
6,6-Dimethyl-5,6,7,8-tetrahydroquinoline is unique due to the presence of both the hydrogenated quinoline ring and the two methyl groups at the 6th position. This structural feature imparts distinct chemical properties and reactivity compared to its non-methylated or non-hydrogenated counterparts .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
6,6-dimethyl-7,8-dihydro-5H-quinoline |
InChI |
InChI=1S/C11H15N/c1-11(2)6-5-10-9(8-11)4-3-7-12-10/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
BJDZUYHKCJMYFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)C=CC=N2)C |
Origin of Product |
United States |
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